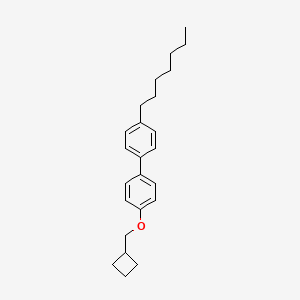![molecular formula C44H48Ge2O6Si3 B12545335 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane CAS No. 658702-27-3](/img/structure/B12545335.png)
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane is a complex organosilicon compound. It features a unique bicyclic structure with multiple tert-butyl and phenyl groups, making it an interesting subject for research in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane typically involves multiple steps. The process starts with the preparation of the core bicyclic structure, followed by the introduction of tert-butyl and phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organosilicon compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, influencing the pathways involved in its effects. The exact molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological systems, or material science.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane stands out due to its unique bicyclic structure and the presence of multiple tert-butyl and phenyl groups. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-di-tert-Butyl-1,4-dimethoxybenzene
- 3,6-Di-tert-butylcarbazole
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Número CAS |
658702-27-3 |
|---|---|
Fórmula molecular |
C44H48Ge2O6Si3 |
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
1,5-ditert-butyl-3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C44H48Ge2O6Si3/c1-43(2,3)45-47-53(37-25-13-7-14-26-37,38-27-15-8-16-28-38)50-46(44(4,5)6,51-54(48-45,39-29-17-9-18-30-39)40-31-19-10-20-32-40)52-55(49-45,41-33-21-11-22-34-41)42-35-23-12-24-36-42/h7-36H,1-6H3 |
Clave InChI |
DZUFECUWUHLQFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ge]12O[Si](O[Ge](O[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)(O[Si](O2)(C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


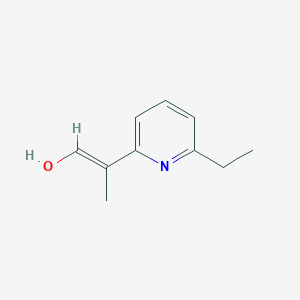
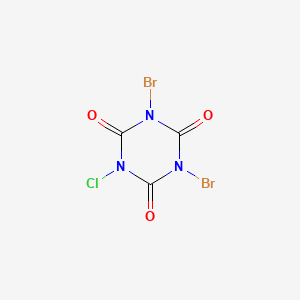
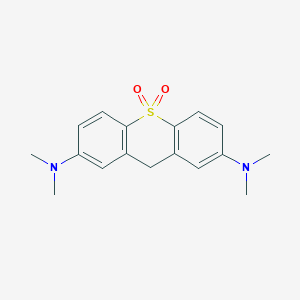
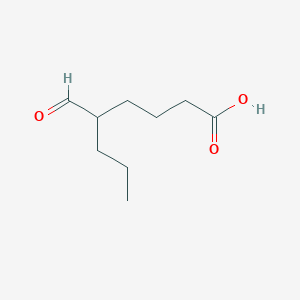
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)

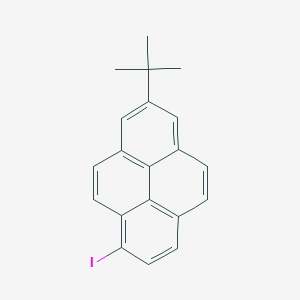
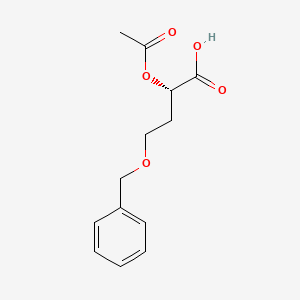
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
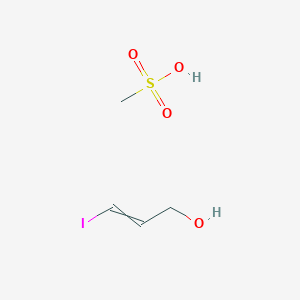
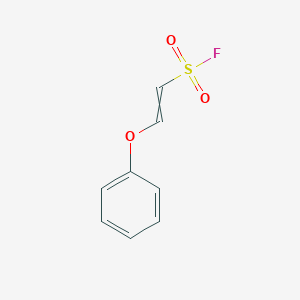
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
